molecular formula C22H20FN5O3 B2808618 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 921889-95-4

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2808618
CAS No.: 921889-95-4
M. Wt: 421.432
InChI Key: UEEPLFKQHGRWKO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely belongs to the class of organic compounds known as 2,3-diphenylfurans .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, N-1 benzylation has been used in the synthesis of related compounds .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of novel pyrazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. These compounds have shown promising results in in vitro studies for their activity against various bacterial strains and cancer cell lines. The synthesized compounds exhibited higher anticancer activity compared to reference drugs in some cases, demonstrating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity Enhancement

Research on pyrazolopyrimidinyl keto-esters has revealed their significant effect on enhancing the reactivity of certain enzymes, such as cellobiase. This indicates potential applications in biotechnology and pharmaceutical industries, where enzyme activity modulation is crucial (Abd & Awas, 2008).

Cytotoxic Activity Against Cancer Cells

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their cytotoxic activity against human cancer cell lines. These compounds were investigated for their potential to inhibit the proliferation of colon, lung, breast, and liver cancer cells, providing insights into their mechanisms of action and contributing to the development of new cancer therapies (Hassan, Hafez, Osman, & Ali, 2015).

Antiproliferative Activity and Molecular Docking Study

The design and synthesis of pyrazolopyrimidin-4-one derivatives have been undertaken with the goal of identifying compounds with marked antiproliferative activity. Such studies not only shed light on the potential therapeutic applications of these compounds but also employ molecular docking to understand their interaction with biological targets, providing a pathway for the rational design of more effective anticancer agents (Huang et al., 2020).

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-17-8-6-15(7-9-17)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-4-2-3-5-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEPLFKQHGRWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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